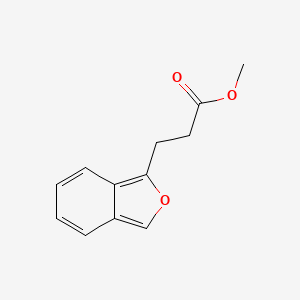
Methyl 3-(2-benzofuran-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-benzofuran-1-yl)propanoate is an organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran ring attached to a propanoate group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-benzofuran-1-yl)propanoate typically involves the esterification of 3-(2-benzofuran-1-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-benzofuran-1-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
Methyl 3-(2-benzofuran-1-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(2-benzofuran-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
- Methyl 2-amino-3-(1-benzofuran-3-yl)propanoate hydrochloride
Uniqueness
Methyl 3-(2-benzofuran-1-yl)propanoate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
546084-15-5 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-(2-benzofuran-1-yl)propanoate |
InChI |
InChI=1S/C12H12O3/c1-14-12(13)7-6-11-10-5-3-2-4-9(10)8-15-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
JSUIEANQWJGLNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C2C=CC=CC2=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14213327.png)

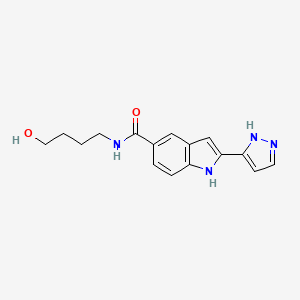
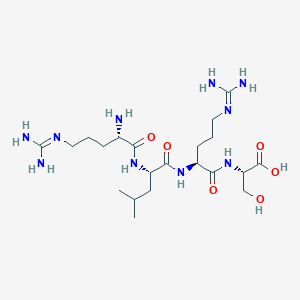
![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)
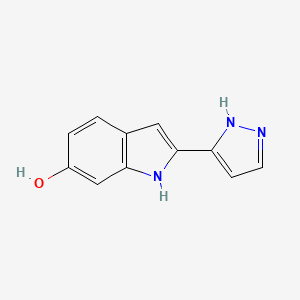
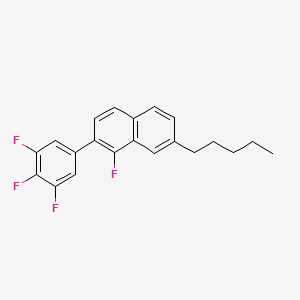

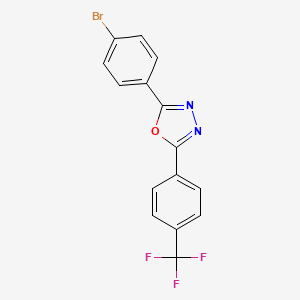
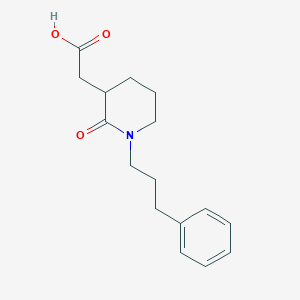

![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
silane](/img/structure/B14213431.png)
